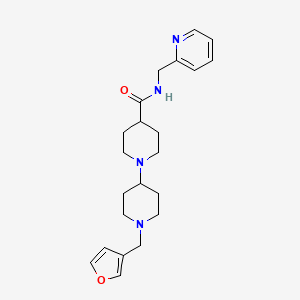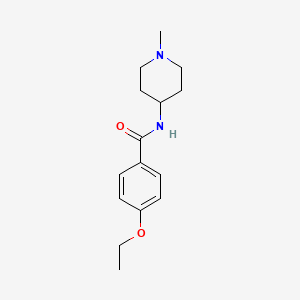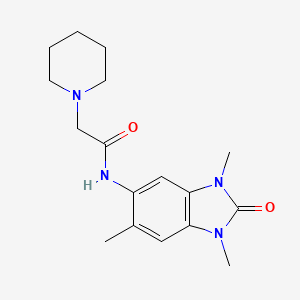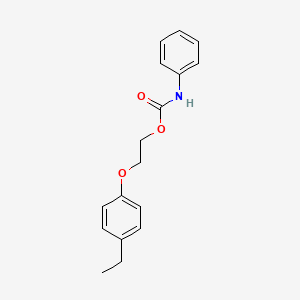
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as FPB, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems such as dopamine, acetylcholine, and glutamate. 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to enhance the release of dopamine in the striatum, which may contribute to its neuroprotective and anti-addictive effects. It also inhibits the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also enhances the expression of various neurotrophic factors such as BDNF and NGF, which may contribute to its neuroprotective effects. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for its potential therapeutic applications in metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for its target receptors. This allows for the use of lower doses and reduces the potential for off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential therapeutic applications and to assess its safety profile.
Future Directions
There are several future directions for the study of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is the development of novel derivatives with improved potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases such as metabolic disorders and cancer. Furthermore, the elucidation of its mechanism of action and its effects on various neurotransmitter systems may provide insights into the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-pyridinemethanol in the presence of a coupling agent such as EDCI. The resulting intermediate is then reacted with 3-furylmethylamine to obtain 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide.
Scientific Research Applications
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and addiction. It has been shown to have neuroprotective effects, reduce neuroinflammation, and enhance cognitive function in animal models of Alzheimer's disease. In Parkinson's disease models, 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to improve motor function and reduce oxidative stress. In addiction models, 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms.
properties
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-20-3-1-2-9-23-20)19-4-12-26(13-5-19)21-6-10-25(11-7-21)16-18-8-14-28-17-18/h1-3,8-9,14,17,19,21H,4-7,10-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWNDQKJZCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)

![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)

![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)